molecular formula C9H4F6INO3 B13708655 1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol

1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol

Cat. No.: B13708655
M. Wt: 415.03 g/mol
InChI Key: OOTWOXUOLUVHBX-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol is a fluorinated organic compound. Compounds with fluorine atoms often exhibit unique chemical and physical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol typically involves multiple steps, including the introduction of fluorine atoms, iodination, and nitration. Common reagents might include fluorinating agents, iodine sources, and nitrating mixtures. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of nitro groups, forming amines.

    Substitution: The presence of halogens like iodine makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products depend on the specific reactions but could include various fluorinated, iodinated, or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules, especially those requiring fluorinated or iodinated aromatic rings.

Biology

In biological research, fluorinated compounds are often used in imaging studies due to their unique interactions with biological systems.

Medicine

Industry

In industry, such compounds might be used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In pharmaceuticals, it might interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can significantly affect the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Lacks the iodine and nitro groups.

    1,1,1,3,3,3-Hexafluoro-2-(3-chloro-5-nitrophenyl)-2-propanol: Similar structure but with chlorine instead of iodine.

    1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-methylphenyl)-2-propanol: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The unique combination of fluorine, iodine, and nitro groups in 1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol gives it distinct chemical properties, potentially making it more reactive or providing specific interactions in biological systems.

Properties

Molecular Formula

C9H4F6INO3

Molecular Weight

415.03 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(3-iodo-5-nitrophenyl)propan-2-ol

InChI

InChI=1S/C9H4F6INO3/c10-8(11,12)7(18,9(13,14)15)4-1-5(16)3-6(2-4)17(19)20/h1-3,18H

InChI Key

OOTWOXUOLUVHBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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